(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone
Overview
Description
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone is an organic compound characterized by the presence of both dimethyl and fluoro substituents on a phenyl ring, connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Starting Materials: 2,4-Dimethylbenzoyl chloride and 4-fluorobenzene.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Dichloromethane or another suitable non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction yields this compound as the primary product after purification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems.
Continuous Stirring: Ensures uniform mixing of reactants.
Purification: Techniques such as recrystallization or chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation or nitration can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity may result from disrupting cell membrane integrity or inhibiting essential enzymes in microbial cells.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethyl-phenyl)-(4-chloro-phenyl)-methanone: Similar structure but with a chlorine substituent instead of fluorine.
(2,4-Dimethyl-phenyl)-(4-bromo-phenyl)-methanone: Contains a bromine substituent.
(2,4-Dimethyl-phenyl)-(4-iodo-phenyl)-methanone: Contains an iodine substituent.
Uniqueness
The presence of the fluorine atom in (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIHUAUAFXEMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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